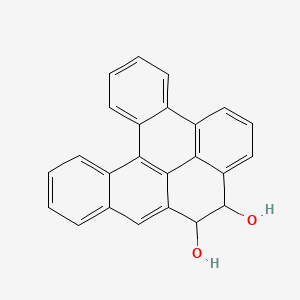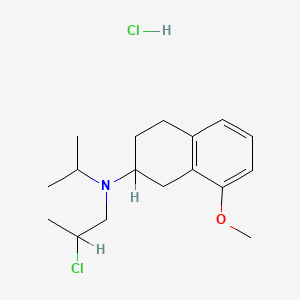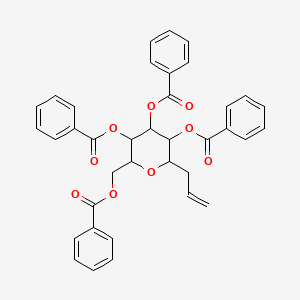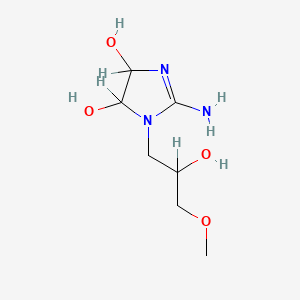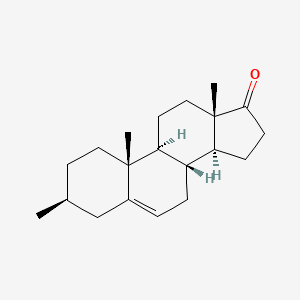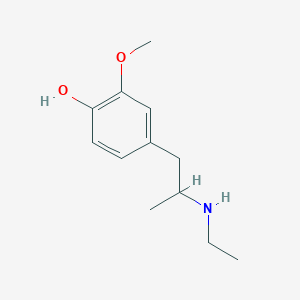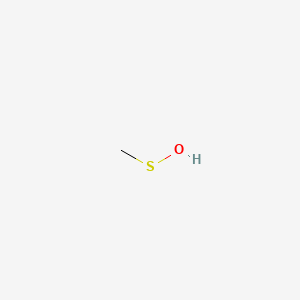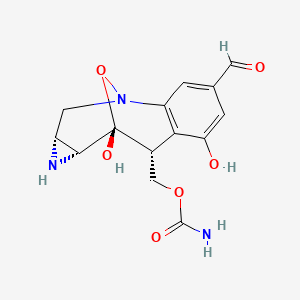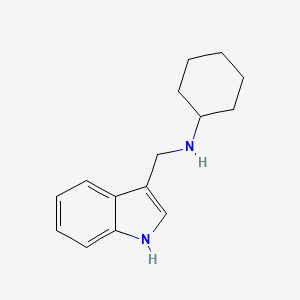
N-(1H-indol-3-ylmethyl)cyclohexanamine
説明
“N-(1H-indol-3-ylmethyl)cyclohexanamine” is a chemical compound with the formula C15H20N2. It is a type of indole . The compound has an average mass of 228.333 and a mono-isotopic mass of 228.16265 .
Molecular Structure Analysis
The molecular structure of “N-(1H-indol-3-ylmethyl)cyclohexanamine” can be represented by the SMILES string: C1CCC(CC1)NCC2=CNC3=CC=CC=C32 . This indicates that the compound consists of a cyclohexanamine group attached to an indole group via a methylene bridge .Physical And Chemical Properties Analysis
“N-(1H-indol-3-ylmethyl)cyclohexanamine” has a net charge of 0. Its average mass is 228.333 and its mono-isotopic mass is 228.16265 .科学的研究の応用
Pharmacology
Application Summary
Indole derivatives like N-(1H-indol-3-ylmethyl)cyclohexanamine have shown promise in pharmacological research due to their structural similarity to compounds that exhibit a wide range of biological activities .
Experimental Methods
Researchers synthesize various indole derivatives and test them against different pharmacological targets to determine their efficacy and potency.
Results
The derivatives often display diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Specific activities and IC50 values are determined through in vitro assays .
Biochemistry
Application Summary
In biochemistry, this compound is used to study enzyme reactions and metabolic pathways due to its indole nucleus, which is a key structure in many natural compounds .
Experimental Methods
Biochemical assays are conducted to observe the interaction of the compound with enzymes, receptors, and other biochemical entities.
Results
The compound’s influence on biochemical processes is quantified, providing insights into its potential therapeutic applications .
Medicinal Chemistry
Application Summary
N-(1H-indol-3-ylmethyl)cyclohexanamine serves as a scaffold for developing new medicinal compounds due to its indole core, a common feature in many drugs .
Experimental Methods
Medicinal chemists design and synthesize analogs of the compound, followed by structure-activity relationship (SAR) studies.
Results
Newly synthesized molecules are evaluated for their therapeutic potential, with some showing promising results in preclinical models .
Organic Chemistry
Application Summary
This compound is utilized in organic synthesis to create complex molecules, exploring its reactivity and transformation into other valuable compounds .
Experimental Methods
Organic reactions are performed under controlled conditions to yield derivatives, which are then characterized using techniques like NMR and mass spectrometry.
Results
The reactions lead to the formation of new indole derivatives with potential applications in various fields of chemistry .
Analytical Chemistry
Application Summary
Analytical chemists use N-(1H-indol-3-ylmethyl)cyclohexanamine to develop and validate analytical methods for detecting indole-based compounds .
Experimental Methods
Methods such as HPLC, LC-MS, and UPLC are optimized for the compound’s detection and quantification.
Results
The developed methods provide accurate and reliable measurements of the compound in various matrices, aiding in quality control and research .
Chemical Engineering
Application Summary
In chemical engineering, the compound’s properties are analyzed to optimize its production and purification processes for industrial-scale synthesis .
Experimental Methods
Process engineers design and test different synthesis routes and separation techniques.
Results
Efficient and scalable processes are developed, which are crucial for the compound’s commercial production and application .
Each of these fields leverages the unique properties of N-(1H-indol-3-ylmethyl)cyclohexanamine to advance scientific understanding and application. The detailed experimental procedures and results provide a foundation for further research and development in these areas.
Neuropharmacology
Application Summary
This compound is studied for its potential effects on the central nervous system, particularly for neuroprotective and neuromodulatory properties .
Experimental Methods
In vivo and in vitro studies are conducted to assess the compound’s impact on neuronal cells and animal models.
Results
Data may show potential benefits in neurodegenerative diseases or modulation of neurotransmitter systems .
Molecular Biology
Application Summary
Researchers explore the compound’s role in gene expression and protein interaction due to its indole moiety, which is significant in molecular signaling pathways .
Experimental Methods
Techniques like Western blotting, PCR, and microarray analysis are used to study the compound’s molecular effects.
Results
Findings could reveal its influence on gene regulation or protein function, which can be crucial for understanding cellular processes .
Environmental Chemistry
Application Summary
The compound’s environmental fate and transport are analyzed to understand its persistence and impact on ecosystems .
Experimental Methods
Studies involve assessing the compound’s stability, degradation, and interaction with environmental factors.
Results
Results provide insights into the compound’s ecological safety and guidelines for its disposal and management .
Computational Chemistry
Application Summary
Computational models predict the compound’s behavior in biological systems and its interactions with various biomolecules .
Experimental Methods
Simulations and molecular docking studies are performed using computational tools.
Results
Predictive data help in the design of new compounds and understanding of the compound’s potential biological roles .
Pharmacokinetics
Application Summary
The compound’s absorption, distribution, metabolism, and excretion (ADME) profiles are characterized to inform its therapeutic potential .
Experimental Methods
ADME studies are carried out using techniques like LC-MS/MS and radiolabeling.
Results
The pharmacokinetic parameters obtained guide the optimization of dosage forms and administration routes .
Toxicology
Application Summary
Toxicological assessments determine the compound’s safety profile and identify any potential adverse effects .
Experimental Methods
Standard toxicological tests, including LD50 determination and chronic exposure studies, are conducted.
Results
The safety margins and risk factors are established, which are essential for regulatory approval and clinical use .
将来の方向性
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMUGDCJLAKCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202206 | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-ylmethyl)cyclohexanamine | |
CAS RN |
53924-03-1 | |
| Record name | N-Cyclohexyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53924-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053924031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-1H-indole-3-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-1H-INDOLE-3-METHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX88BAA25Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



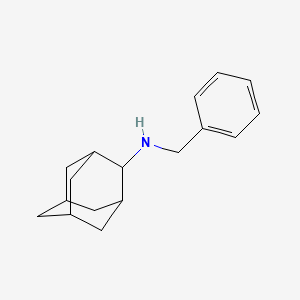
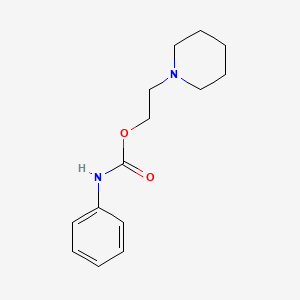
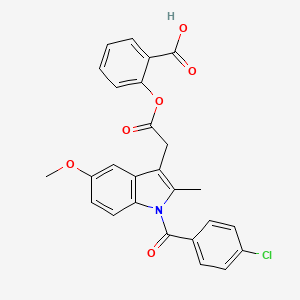
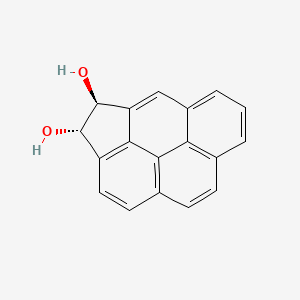
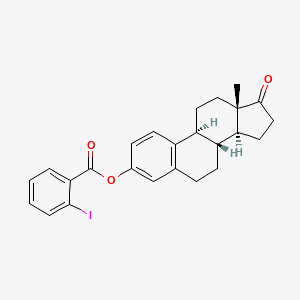
![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)
